molecular formula C21H16O5 B095535 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone CAS No. 16691-79-5

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Cat. No.: B095535
CAS No.: 16691-79-5
M. Wt: 348.3 g/mol
InChI Key: NTXFYWYVVGMAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is an organic compound that belongs to the class of cyclopentadienones This compound is characterized by its unique structure, which includes two methoxycarbonyl groups and two phenyl groups attached to a cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone typically involves the reaction of dimethyl acetylenedicarboxylate with diphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Dimethyl acetylenedicarboxylate} + \text{Diphenylacetylene} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopentadienone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various cyclopentadienone derivatives.

Scientific Research Applications

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives may have potential biological activities and can be used in the development of pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Its unique structure allows it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(methoxycarbonyl)cyclopentadienone
  • 3,4-Diphenylcyclopentadienone
  • 2,5-Diphenylcyclopentadienone

Uniqueness

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is unique due to the presence of both methoxycarbonyl and phenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXFYWYVVGMAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385070
Record name 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16691-79-5
Record name 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.